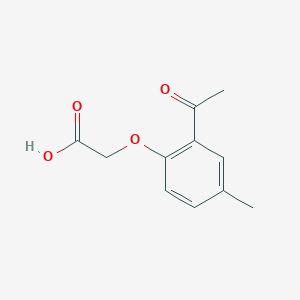

2-(2-Acetyl-4-methylphenoxy)acetic acid

Description

Structural Classifications and Significance of Phenoxyacetic Acid Derivatives in Contemporary Chemical Research

Phenoxyacetic acid and its derivatives are a class of organic compounds that have garnered considerable interest in various fields of chemical research. jetir.org Structurally, they are O-phenyl derivatives of glycolic acid. jetir.org This structural motif is a key component in numerous medicinal agents, and its derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and antihypertensive properties. jetir.org

The significance of phenoxyacetic acid derivatives stems from their versatile biological profiles and their relative ease of synthesis. jetir.org Researchers have successfully synthesized various derivatives to explore their potential as novel therapeutic agents. For instance, modifications on the phenyl ring have led to the discovery of potent and selective enzyme inhibitors, such as selective COX-2 inhibitors for anti-inflammatory applications. mdpi.com Furthermore, these derivatives have been investigated as free fatty acid receptor 1 (FFA1) agonists for the treatment of type 2 diabetes and as antagonists for gastrin/cholecystokinin-B receptors. nih.govjst.go.jp The broad spectrum of biological activities makes this class of compounds a fertile ground for drug discovery and development. jetir.orgresearchgate.net

| Derivative | Significance / Application |

| 2,4-Dichlorophenoxyacetic acid | Widely used as an herbicide; also a scaffold for anti-inflammatory agents. researchgate.netmdpi.com |

| Fenamates (e.g., Mefenamic acid) | A class of NSAIDs derived from a fenamic acid scaffold, which shares structural similarities and acts as COX inhibitors. mdpi.com |

| Various substituted phenoxyacetic acids | Investigated for antibacterial, antifungal, antimycobacterial, and antiviral activities. jetir.orgresearchgate.net |

| Novel synthetic derivatives | Developed as FFA1 agonists for potential antidiabetic applications. nih.gov |

Overview of Research Trajectories for Substituted Aromatic Carboxylic Acids

Substituted aromatic carboxylic acids are fundamental building blocks in organic synthesis. researchgate.net Research in this area is diverse, focusing on novel synthetic methodologies, understanding reaction mechanisms, and applications in materials science and medicinal chemistry.

A significant research trajectory involves the development of new synthetic routes to access structurally complex aromatic carboxylic acids. This includes the functionalization of the aromatic ring through electrophilic substitution reactions. numberanalytics.com The carboxyl group, being an electron-withdrawing group, deactivates the ring and directs incoming electrophiles to the meta position, a factor that chemists must consider when designing synthetic pathways. numberanalytics.com

Another major area of investigation is the use of aromatic carboxylic acids as precursors for other functional groups or for constructing more complex molecules. For example, decarboxylation reactions are studied to selectively remove the carboxyl group and produce substituted phenols. nih.gov They are also extensively used in the synthesis of coordination polymers and metal-organic frameworks (MOFs), where the carboxylic acid groups coordinate with metal ions to form extended, often porous, structures with applications in gas storage and catalysis. mdpi.com The development of catalytic C-C coupling reactions using aromatic carboxylic acids as starting materials to form ketones is also an active area of research. researchgate.net

Current Gaps and Driving Objectives in the Academic Investigation of 2-(2-Acetyl-4-methylphenoxy)acetic Acid

A thorough review of the scientific literature reveals a significant gap in the specific investigation of this compound. While its parent class, phenoxyacetic acids, and the broader category of substituted aromatic carboxylic acids are well-documented, this particular compound appears to be under-researched. There is a lack of published data on its synthesis, spectroscopic characterization, crystal structure, and biological activity.

The primary driving objective for future academic investigation would be to synthesize and characterize this compound to fill the existing knowledge void. The presence of three key functional groups—the carboxylic acid, the ether linkage, and the acetyl group—offers multiple avenues for research.

Key research objectives would include:

Synthesis and Characterization: Developing an efficient synthetic route and fully characterizing the compound using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and X-ray crystallography.

Biological Screening: Investigating its potential biological activities, drawing parallels from other phenoxyacetic acid derivatives. Its structural features suggest it could be screened for antibacterial, antifungal, or anti-inflammatory properties. jetir.orgmdpi.com

Chemical Derivatization: Utilizing the reactive acetyl and carboxylic acid groups as handles for further chemical modifications to create a library of new compounds for structure-activity relationship (SAR) studies. The acetyl group, in particular, offers a site for reactions such as condensation or reduction, expanding the chemical space for drug discovery.

The study of this compound would contribute to the fundamental understanding of how the specific substitution pattern on the phenoxyacetic acid scaffold influences its chemical and biological properties.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-acetyl-4-methylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-7-3-4-10(15-6-11(13)14)9(5-7)8(2)12/h3-5H,6H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVRNXJHFSXDXDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(=O)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50364200 | |

| Record name | Acetic acid, (2-acetyl-4-methylphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88521-62-4 | |

| Record name | Acetic acid, (2-acetyl-4-methylphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 2 2 Acetyl 4 Methylphenoxy Acetic Acid

Precursor Synthesis and Functionalization Pathways for the Phenoxyacetate (B1228835) Core

The foundational structure of the target molecule is (4-methylphenoxy)acetic acid. Its synthesis begins with the selection of appropriate precursors, primarily 4-methylphenol (p-cresol), and a reagent to introduce the acetic acid moiety.

Aryl Ether Formation Approaches

The formation of the aryl ether linkage is a critical step in creating the phenoxyacetate core. The Williamson ether synthesis is the most common and direct method for this transformation. This reaction involves the nucleophilic substitution (SN2) of a halide by a phenoxide ion.

In this context, 4-methylphenol is first deprotonated by a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, to form the more nucleophilic sodium or potassium 4-methylphenoxide. This phenoxide then reacts with an alkyl halide, typically an α-haloacid like chloroacetic acid, to form the ether bond and introduce the carboxymethyl group simultaneously.

The reaction can be summarized as follows: Step 1: Deprotonation of 4-methylphenol CH₃-C₆H₄-OH + NaOH → CH₃-C₆H₄-O⁻Na⁺ + H₂O

Step 2: Nucleophilic substitution CH₃-C₆H₄-O⁻Na⁺ + Cl-CH₂COOH → CH₃-C₆H₄-O-CH₂COOH + NaCl

This one-pot reaction is efficient for preparing the (4-methylphenoxy)acetic acid intermediate.

Carboxylic Acid Moiety Introduction Techniques

The introduction of the carboxylic acid group is integral to the synthesis of the phenoxyacetate core. In the Williamson ether synthesis approach described above, this is achieved concurrently with aryl ether formation by using chloroacetic acid or its salt as the electrophile. The reaction is typically performed in an aqueous solution and heated to drive the substitution to completion. After the reaction, the mixture is acidified to protonate the carboxylate salt, leading to the precipitation of the (4-methylphenoxy)acetic acid product.

Alternative strategies, while less direct for this specific target, could involve the reaction of 4-methylphenol with other electrophiles containing a masked carboxylic acid function, which would require subsequent deprotection or conversion steps. However, the use of chloroacetic acid remains the most straightforward and widely documented technique for this class of compounds.

Regioselective Acetylation Protocols for Aromatic Systems

Once the (4-methylphenoxy)acetic acid core is synthesized, the next critical step is the introduction of an acetyl group (-COCH₃) onto the aromatic ring. The primary challenge is to direct the acetylation to the desired position—ortho to the phenoxy group (C2 position). The Friedel-Crafts acylation is the archetypal reaction for this purpose.

Mechanistic Considerations in Acetyl Group Introduction

Friedel-Crafts acylation is an electrophilic aromatic substitution (EAS) reaction. The reaction begins with the generation of a highly electrophilic acylium ion (CH₃CO⁺) from an acylating agent (e.g., acetyl chloride or acetic anhydride) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

The aromatic ring of (4-methylphenoxy)acetic acid acts as a nucleophile and attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. A base then removes a proton from the carbon bearing the new acetyl group, restoring aromaticity and yielding the final product.

The regioselectivity of the reaction is governed by the existing substituents on the benzene (B151609) ring: the methyl group (-CH₃) and the ether linkage (-OCH₂COOH). Both are activating groups and ortho-, para- directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves.

In (4-methylphenoxy)acetic acid:

The ether group at C1 directs incoming electrophiles to the C2 (ortho) and C4 (para) positions.

The methyl group at C4 directs incoming electrophiles to the C3 (ortho) and C1 (para, which is occupied) positions.

Since the target is 2-acetyl substitution, the directing effect of the powerful activating ether group is desired. The ether group strongly activates the ortho position (C2) for electrophilic attack. Directing the acetyl group specifically to the C2 position requires careful control of reaction conditions, as substitution at the other activated ortho position (C6) is also possible, though potentially sterically hindered by the side chain. Low reaction temperatures often favor the para product in Friedel-Crafts reactions, while higher temperatures can favor the ortho product.

An alternative to direct Friedel-Crafts acylation is the Fries rearrangement, where a phenolic ester is rearranged to a hydroxy aryl ketone using a Lewis acid catalyst. This method could be employed by first acetylating the phenolic hydroxyl of p-cresol (B1678582) to form 4-methylphenyl acetate, followed by rearrangement to yield 2-acetyl-4-methylphenol. Subsequent etherification with chloroacetic acid would then yield the final product. The Fries rearrangement can be temperature-controlled to favor ortho-acylation.

Catalytic Systems for Enhanced Selectivity

The choice of catalyst is crucial for achieving high yield and regioselectivity in Friedel-Crafts acylation. A variety of Lewis acids can be employed, each with different activities and selectivities.

| Catalyst | Typical Acylating Agent(s) | Key Characteristics & Selectivity |

| Aluminum Chloride (AlCl₃) | Acetyl Chloride, Acetic Anhydride | Highly active, but requires stoichiometric amounts or more as it complexes with the product ketone. Can sometimes lead to side reactions. |

| Ferric Chloride (FeCl₃) | Acetic Acid | A milder Lewis acid that can promote regioselective ortho-acylation of phenols under microwave conditions. |

| Zinc Chloride (ZnCl₂) | Acetic Acid | Often supported on alumina, it can catalyze regioselective ortho-acylation of phenols, particularly under solvent-free microwave conditions. |

| Boron Trifluoride (BF₃) | Acetic Anhydride | A versatile catalyst, often used as its etherate complex (BF₃·OEt₂). Its selectivity can be influenced by reaction temperature. |

| Zeolites | Acetic Anhydride | Heterogeneous catalysts that can offer high para-selectivity due to shape-selective constraints within their pores. Useful for avoiding ortho/para mixtures. |

| Trifluoromethanesulfonic acid (TfOH) | Acyl Chlorides | A strong Brønsted acid that can effectively catalyze acylation, sometimes with improved yields for deactivated substrates. |

For the synthesis of 2-(2-acetyl-4-methylphenoxy)acetic acid, a catalyst that favors ortho-acylation is necessary. While traditional AlCl₃ can be used, careful temperature control is required to maximize the ortho product. Catalytic systems like FeCl₃ or modified ZnCl₂ under specific conditions have shown high ortho-selectivity for phenolic substrates and represent promising options.

Synthesis of this compound: Optimized Protocols and Yield Enhancement

An optimized synthesis of this compound involves a two-stage process that prioritizes efficiency and selectivity.

Stage 1: Synthesis of (4-methylphenoxy)acetic acid

The Williamson ether synthesis provides a robust and high-yielding route.

Reactants : 4-methylphenol, chloroacetic acid, and sodium hydroxide.

Procedure : An aqueous solution of sodium hydroxide is used to dissolve 4-methylphenol, forming sodium 4-methylphenoxide in situ. Chloroacetic acid is then added to the solution.

Conditions : The mixture is heated, typically in a water bath at 90-100°C for 30-60 minutes, to ensure the SN2 reaction goes to completion.

Work-up : After cooling, the reaction mixture is acidified with a strong mineral acid (e.g., HCl), causing the (4-methylphenoxy)acetic acid product to precipitate. The solid can then be isolated by filtration and purified by recrystallization from hot water.

Stage 2: Regioselective Friedel-Crafts Acylation

This stage requires precise control to ensure ortho-acetylation.

Reactants : (4-methylphenoxy)acetic acid, an acylating agent (acetyl chloride or acetic anhydride), and a Lewis acid catalyst (e.g., AlCl₃).

Solvent : An inert solvent such as nitrobenzene (B124822) or carbon disulfide is often used.

Procedure : The (4-methylphenoxy)acetic acid is dissolved in the solvent and cooled. The Lewis acid catalyst is added, followed by the slow addition of the acylating agent. A stoichiometric excess of the Lewis acid is necessary because it will complex with both the carboxylic acid moiety and the resulting ketone product.

Conditions : Temperature control is critical for regioselectivity. Higher temperatures generally favor the formation of the ortho-isomer in Fries-type rearrangements and can influence selectivity in direct acylations.

Work-up : The reaction is quenched by carefully pouring the mixture into ice and acid (e.g., HCl) to decompose the aluminum chloride complexes. The organic product is then extracted, washed, and purified, typically through chromatography or recrystallization.

Preparation of Structural Analogues and Derivatives of this compound

The synthesis of analogues and derivatives of this compound is a strategic endeavor to modulate its physicochemical and biological properties. This is achieved through specific chemical transformations targeting its primary functional groups.

The acetyl group, a methyl ketone, is a prime site for a variety of chemical reactions, allowing for the introduction of new functional groups and the extension of the side chain. Condensation reactions are a common strategy employed for this purpose. Analogous to the reactions of related formylphenoxyacetic acids, the acetyl group's carbonyl carbon is susceptible to nucleophilic attack by nitrogen-based reagents. mdpi.comnih.gov

For instance, reaction with substituted hydrazines or hydrazides can yield hydrazone derivatives. This transformation is typically achieved by refluxing the parent compound with the desired hydrazine (B178648) in a suitable solvent like ethanol (B145695), often with an acid catalyst. mdpi.com This approach allows for the incorporation of a wide array of new aryl, heteroaryl, or alkyl moieties via the hydrazine component. Similarly, condensation with primary amines or hydroxylamines can produce the corresponding imines (Schiff bases) and oximes, respectively. These reactions effectively convert the keto group into a C=N double bond, altering the geometry, polarity, and hydrogen-bonding capabilities of the side chain.

Table 1: Examples of Acetyl Side Chain Modifications on Analogous Phenoxyacetic Acid Scaffolds This table is illustrative of reactions applicable to the acetyl group, based on studies of similar compounds.

| Starting Material Analogue | Reagent | Product Type | Reference |

|---|---|---|---|

| 2-(2-Formylphenoxy)acetic acid | Substituted Amines | Azomethine (Imine) | nih.gov |

| 2-(2-Formylphenoxy)acetic acid | N-Phenylhydrazine | Hydrazone | nih.gov |

| 2-(4-Formylphenoxy)acetic acid | Benzohydrazide Derivatives | Hydrazone | mdpi.com |

Given the presence of the activating methyl and phenoxyacetic acid groups, halogenation is a feasible strategy. For example, catalytic chlorination of o-methylphenoxyacetic acid, a structurally similar precursor, has been shown to produce 2-methyl-4-chlorophenoxyacetic acid. google.com This suggests that direct chlorination of this compound could be employed to install a chloro group at one of the vacant positions on the ring, likely directed by the existing activating groups. Other electrophilic substitution reactions, such as nitration or sulfonation, could also be explored, although reaction conditions would need to be carefully controlled to avoid oxidation of the acetyl side chain. The synthesis of related compounds like 2-(2-acetyl-4-chloro-5-methylphenoxy)acetic acid indicates that multiple substitutions on the aromatic ring are synthetically accessible. chemicalbook.com

The carboxylic acid group is readily converted into a variety of functional derivatives, which is a cornerstone of derivatization strategy.

Esters: Esterification can be accomplished through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.commasterorganicchemistry.com This is an equilibrium-driven reaction, often requiring a large excess of the alcohol to achieve high yields. masterorganicchemistry.com Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride or activated with coupling agents, followed by reaction with an alcohol. These methods are often milder and can be used for alcohols that are sensitive to strong acidic conditions. organic-chemistry.org

Amides: Amide synthesis typically involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine. youtube.com Common coupling agents include carbodiimides (like DCC or EDC) or boronic acid-based catalysts. organic-chemistry.org These reagents facilitate the formation of an amide bond under relatively mild conditions. Another approach is the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, which then readily reacts with an amine to form the desired amide. researchgate.net

Hydrazides: Hydrazides are synthesized by reacting a carboxylic acid derivative, most commonly an ester, with hydrazine hydrate (B1144303). nih.gov For instance, the methyl or ethyl ester of this compound could be refluxed with hydrazine hydrate in a solvent like ethanol to yield the corresponding acetohydrazide. nih.govcymitquimica.com This hydrazide can then serve as a key intermediate for further modifications, such as the synthesis of more complex hydrazones or heterocyclic rings. ijpsr.com

Table 2: General Methodologies for Carboxylic Acid Derivatization

| Derivative | General Reagents | Reaction Type | Reference |

|---|---|---|---|

| Ester | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Fischer Esterification | masterorganicchemistry.combyjus.com |

| Amide | Amine, Coupling Agent (e.g., DCC, Boronic Acid) | Amidation | organic-chemistry.orgresearchgate.net |

| Hydrazide | Ester, Hydrazine Hydrate | Hydrazinolysis | nih.govcymitquimica.com |

The dual functionality of this compound—containing both a ketone and a carboxylic acid—makes it a valuable precursor for the synthesis of more complex polycyclic and heterocyclic systems. The two reactive centers can be utilized in tandem or sequentially to construct new ring structures.

One common strategy involves intramolecular cyclization. For example, under specific conditions, the carboxylic acid could be induced to react with the enol or enolate form of the acetyl group, or with a derivative of the acetyl group, to form a new ring. More frequently, intermolecular reactions are used. The acetyl group can participate in condensation reactions with difunctional reagents to build a heterocyclic ring. For instance, reaction with a substituted aminothiol (B82208) could lead to the formation of a thiazine (B8601807) ring, while reaction with a diamine could yield a diazepine (B8756704) ring, depending on the reagent and reaction conditions.

Furthermore, the entire molecule can be used as a building block in multicomponent reactions. For example, analogous phenoxyacetic acid derivatives have been reacted with other synthons to construct complex heterocyclic systems like thiopyrano[2,3-d]thiazoles. mdpi.com Similarly, the acetyl group can be a handle for building quinoline (B57606) rings through condensation reactions with isatin (B1672199) derivatives, a known strategy for related acetyl-aryl compounds. osi.lv These strategies demonstrate the potential to transform the simple phenoxyacetic acid scaffold into elaborate, multi-ring structures.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 2 Acetyl 4 Methylphenoxy Acetic Acid

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Fingerprinting

Vibrational spectroscopy probes the quantized vibrational states of a molecule. Both Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy provide a characteristic "fingerprint" based on the molecule's specific bonds and geometry. While FT-IR measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations, FT-Raman measures the inelastic scattering of laser light. The combination of these techniques is powerful, as vibrational modes that are strong in IR may be weak in Raman, and vice versa, allowing for a more complete vibrational assignment.

The vibrational spectrum of 2-(2-Acetyl-4-methylphenoxy)acetic acid is complex, but key functional groups can be readily identified. The assignments are predicted based on established group frequencies and data from analogous compounds like (2-methylphenoxy)acetic acid. researchgate.netnist.gov

Carbonyl Group Vibrations: The molecule possesses two distinct carbonyl groups: one from the carboxylic acid and one from the acetyl moiety. The carboxylic acid C=O stretching vibration is expected to produce a strong band in the FT-IR spectrum, typically in the range of 1700-1725 cm⁻¹ for the dimeric form. The acetyl C=O stretch is anticipated to appear as another intense band, likely at a slightly lower wavenumber, around 1680-1695 cm⁻¹, characteristic of an aryl ketone.

Hydroxyl and Methylene (B1212753) Group Vibrations: The O-H stretch of the carboxylic acid is one of the most identifiable features, typically appearing as a very broad band in the region of 2500-3300 cm⁻¹ due to strong hydrogen bonding. The in-plane O-H bending mode is expected around 1400-1440 cm⁻¹. The methylene (-O-CH₂-) group gives rise to characteristic symmetric and asymmetric C-H stretching modes near 2920-2980 cm⁻¹ and a scissoring (bending) mode around 1465 cm⁻¹.

Aromatic and Ether Vibrations: Aromatic C-H stretching vibrations are typically observed as a series of weaker bands above 3000 cm⁻¹. The C=C stretching vibrations within the benzene (B151609) ring produce characteristic bands in the 1450-1600 cm⁻¹ region. The asymmetric and symmetric C-O-C stretching vibrations of the ether linkage are expected to generate strong bands in the FT-IR spectrum, typically around 1220-1260 cm⁻¹ and 1020-1075 cm⁻¹, respectively.

Methyl Group Vibrations: Both the ring-attached methyl group and the acetyl methyl group will exhibit C-H stretching modes near 2870 cm⁻¹ (symmetric) and 2960 cm⁻¹ (asymmetric), as well as bending modes around 1375 cm⁻¹ and 1450 cm⁻¹.

Table 1: Predicted Vibrational Mode Assignments for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| 3300-2500 | ν(O-H) | Carboxylic Acid (Dimer) | Strong, Broad | Weak |

| 3100-3000 | ν(C-H) | Aromatic | Medium-Weak | Medium |

| 2980-2920 | ν(C-H) | -CH₂, -CH₃ | Medium | Medium-Strong |

| 1725-1700 | ν(C=O) | Carboxylic Acid (Dimer) | Very Strong | Medium |

| 1695-1680 | ν(C=O) | Acetyl Ketone | Strong | Medium |

| 1600-1450 | ν(C=C) | Aromatic Ring | Medium-Strong | Strong |

| 1440-1400 | δ(O-H) | Carboxylic Acid (in-plane bend) | Medium | Weak |

| 1260-1220 | νₐₛ(C-O-C) | Aryl Ether | Strong | Medium |

| 940-900 | γ(O-H) | Carboxylic Acid (out-of-plane bend) | Medium, Broad | Very Weak |

ν = stretching, δ = in-plane bending, γ = out-of-plane bending

Hydrogen bonding plays a critical role in the supramolecular structure of this compound. Vibrational spectroscopy is exceptionally sensitive to these interactions.

Intermolecular Hydrogen Bonding: Like most carboxylic acids, this compound is expected to form strong intermolecular hydrogen bonds, resulting in a centrosymmetric dimer in the solid state. researchgate.net This is the primary reason for the pronounced broadening of the O-H stretching band (2500-3300 cm⁻¹) and the shift of the carboxylic C=O stretching frequency to a lower wavenumber compared to a theoretical monomeric state. researchgate.net The broad absorption is a composite of the fundamental O-H stretch coupled with various low-frequency modes of the hydrogen bond itself. researchgate.net

Intramolecular Hydrogen Bonding: The ortho positioning of the acetyl group relative to the phenoxyacetic acid moiety introduces the potential for intramolecular hydrogen bonding. A six-membered ring can be formed between the carboxylic acid proton and the carbonyl oxygen of the acetyl group. If present, this interaction would give rise to a different O-H stretching signature, likely a sharper, less intense band at a frequency higher than the broad dimer band but lower than a "free" hydroxyl. amanote.comnih.gov The molecule likely exists in a dynamic equilibrium between the intermolecularly-dimerized form and an intramolecularly-bonded conformation, especially in solution. The presence of such an intramolecular bond could also slightly lower the frequency of the acetyl C=O stretching vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise connectivity and spatial arrangement of atoms in an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations in ¹H and ¹³C NMR spectra, a complete structural map can be constructed.

The ¹H NMR spectrum provides information on the chemical environment and neighboring protons for each unique hydrogen atom in the molecule. The predicted spectrum for this compound would show several distinct signals.

Carboxylic Acid Proton: A highly deshielded, broad singlet is expected far downfield, typically >10 ppm, due to the acidic nature and hydrogen bonding of the proton.

Aromatic Protons: The 1,2,4-trisubstituted aromatic ring will display a characteristic set of signals. The proton at C3 (between the two oxygen-containing substituents) is expected to be a singlet or narrowly split doublet around 6.8-7.0 ppm. The proton at C5 (ortho to the methyl group) would likely appear as a doublet of doublets around 7.2-7.4 ppm. The proton at C6 (ortho to the acetyl group) would be the most deshielded aromatic proton, appearing as a doublet around 7.6-7.8 ppm.

Methylene Protons (-O-CH₂-): These two protons are chemically equivalent and have no adjacent protons, resulting in a sharp singlet, predicted to be in the 4.7-4.9 ppm range. nih.govchemicalbook.com

Methyl Protons: Two sharp singlets are expected for the two methyl groups. The ring methyl (-CH₃) at C4 should appear around 2.3-2.5 ppm. The acetyl methyl (CH₃-C=O) protons are slightly more deshielded and are expected around 2.5-2.7 ppm.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| >10.0 | s (broad) | 1H | -COOH |

| 7.6 - 7.8 | d | 1H | Ar-H6 |

| 7.2 - 7.4 | dd | 1H | Ar-H5 |

| 6.8 - 7.0 | d | 1H | Ar-H3 |

| 4.7 - 4.9 | s | 2H | -O-CH₂- |

| 2.5 - 2.7 | s | 3H | CH₃-C=O |

| 2.3 - 2.5 | s | 3H | Ar-CH₃ |

s = singlet, d = doublet, dd = doublet of doublets

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the type of carbon (e.g., carbonyl, aromatic, aliphatic).

Carbonyl Carbons: Two distinct low-field signals are predicted. The acetyl ketone carbon (C=O) is expected to be the most deshielded, appearing around 198-204 ppm. The carboxylic acid carbonyl carbon is predicted to be in the 172-175 ppm region.

Aromatic Carbons: Six signals are expected for the aromatic ring. The carbon attached to the ether oxygen (C1) would be around 155 ppm, while the carbon bearing the acetyl group (C2) would be around 130 ppm. The other four carbons would have shifts determined by the substitution pattern, which can be predicted using incremental rules and data from analogues. mdpi.com

Aliphatic Carbons: Three signals in the upfield region are expected: the methylene carbon (-O-CH₂-) around 65-68 ppm, the acetyl methyl carbon around 28-31 ppm, and the ring methyl carbon around 20-22 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 198-204 | Acetyl C=O |

| 172-175 | Carboxylic Acid C=O |

| ~155 | Ar C1 (-O-) |

| 120-140 | Ar C2, C3, C4, C5, C6 |

| 65-68 | -O-CH₂- |

| 28-31 | CH₃-C=O |

| 20-22 | Ar-CH₃ |

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously confirming the complex structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton couplings. Key correlations would be observed between the adjacent aromatic protons (H5 and H6), confirming their ortho relationship. The lack of any cross-peaks for the -O-CH₂-, -CH₃, and -COOH signals would confirm they are isolated spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It would be used to definitively assign each aromatic proton signal to its corresponding carbon signal and to link the aliphatic proton singlets (-O-CH₂, Ar-CH₃, CH₃-C=O) to their respective carbon signals identified in the ¹³C NMR spectrum.

A correlation between the methylene protons (-O-CH₂-) and the aromatic carbon C1, confirming the ether linkage.

Correlations from the acetyl methyl protons (CH₃-C=O) to both the acetyl carbonyl carbon and the aromatic carbon C2, confirming the position of the acetyl group.

Correlations from the aromatic protons to neighboring carbons, which would allow for the complete and unambiguous assignment of the aromatic ring's substitution pattern.

By integrating the data from these complementary spectroscopic techniques, a detailed and confident structural elucidation of this compound can be achieved.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structural integrity of a molecule by analyzing its fragmentation patterns upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule with a high degree of accuracy, which is crucial for determining its elemental composition. The theoretical exact mass of this compound (C₁₁H₁₂O₄) is calculated to be 208.0736 g/mol . An experimental HRMS analysis is expected to yield a mass-to-charge ratio (m/z) value that closely aligns with this theoretical value, typically within a few parts per million (ppm), thereby confirming the molecular formula.

Table 1: Theoretical Exact Mass of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₂O₄ |

| Theoretical Exact Mass | 208.0736 g/mol |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to establish the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, the molecular ion ([M+H]⁺ or [M-H]⁻) would be selected and subjected to collision-induced dissociation (CID).

The fragmentation of phenoxyacetic acid derivatives often involves the cleavage of the ether bond and the loss of the acetic acid side chain. Key predicted fragmentation pathways for this compound include:

Loss of the carboxymethyl group (-CH₂COOH): This would result in a significant fragment corresponding to the 2-acetyl-4-methylphenol moiety.

Decarboxylation: The loss of CO₂ from the carboxylic acid group is another common fragmentation pathway for such compounds.

Cleavage of the acetyl group: Fragmentation of the acetyl group (-COCH₃) from the aromatic ring can also be anticipated.

The analysis of these fragmentation patterns in the MS/MS spectrum provides conclusive evidence for the connectivity of the atoms within the molecule.

Table 2: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss |

| 209.0814 ([M+H]⁺) | 151.0759 | CH₂COOH |

| 209.0814 ([M+H]⁺) | 165.0916 | CO₂ |

| 209.0814 ([M+H]⁺) | 167.0548 | C₂H₄O |

| 207.0657 ([M-H]⁻) | 149.0603 | CH₂CO₂ |

| 207.0657 ([M-H]⁻) | 163.0759 | CO₂ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is related to the presence of chromophores and conjugated systems.

Analysis of Chromophoric Absorptions in the Aromatic and Carbonyl Moieties

The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from the substituted benzene ring and the acetyl group's carbonyl moiety.

π → π* Transitions: The aromatic ring will exhibit strong absorptions, typically in the range of 200-300 nm, corresponding to π → π* electronic transitions. The substitution on the benzene ring (acetyl, methyl, and phenoxyacetic acid groups) will influence the exact position and intensity of these absorption bands.

n → π* Transitions: The carbonyl group of the acetyl moiety will display a weaker absorption band at a longer wavelength, generally above 300 nm. This band is attributed to the n → π* transition of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital.

The solvent used for the analysis can influence the position of these absorption maxima due to solute-solvent interactions.

Table 3: Expected UV-Vis Absorption Maxima for this compound

| Chromophore | Electronic Transition | Expected λmax Range (nm) |

| Substituted Benzene Ring | π → π | 200 - 300 |

| Carbonyl Group | n → π | > 300 |

Investigation of Charge Transfer (CT) Complexes

In certain environments, molecules with electron-donating and electron-accepting regions can form charge-transfer (CT) complexes. In this compound, the substituted phenol (B47542) ring acts as an electron-rich donor, while the acetyl and carboxylic acid groups are electron-withdrawing.

The formation of intermolecular or intramolecular CT complexes can give rise to new, broad, and often weak absorption bands in the UV-Vis spectrum, typically at longer wavelengths than the transitions of the individual chromophores. The study of these CT bands can provide insights into the electronic interactions within the molecule and with its surrounding environment. The intensity and position of these bands can be sensitive to solvent polarity and the presence of other interacting species.

Crystallographic Studies and Solid State Architecture of 2 2 Acetyl 4 Methylphenoxy Acetic Acid

Single-Crystal X-ray Diffraction Analysis

No public data available.

Precise Determination of Molecular Geometry and Conformation

No public data available.

Characterization of Supramolecular Synthons and Crystal Packing Motifs

No public data available.

Detailed Analysis of Hydrogen Bonding Networks and Weak Intermolecular Interactions

No public data available.

Polymorphism and Crystallization Engineering

No public data available.

Computational Chemistry and Molecular Modeling of 2 2 Acetyl 4 Methylphenoxy Acetic Acid

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-(2-Acetyl-4-methylphenoxy)acetic acid, DFT calculations can elucidate its geometric and electronic properties with a high degree of accuracy.

Optimization of Molecular Geometries and Conformational Analysis

The first step in computational analysis is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as geometry optimization. For phenoxyacetic acid derivatives, the orientation of the side chain relative to the phenyl ring is a key conformational feature. The conformations of phenoxyacetic acid molecules can be described as either synclinal or antiperiplanar. researchgate.net In the case of this compound, the presence of the acetyl and methyl groups on the phenyl ring, in addition to the acetic acid moiety, introduces several rotatable bonds, leading to multiple possible conformers.

Computational studies on similar molecules, such as 4-acetyl-phenoxyacetic acid, have been performed using DFT methods with basis sets like 6-311++G(d,p) to obtain the optimized molecular geometry. researchgate.net The geometry optimization process for this compound would similarly identify the conformer with the lowest energy, which represents the most stable structure. This process involves systematically exploring the potential energy surface by rotating the key dihedral angles, such as the C-O-C-C linkage between the phenyl ring and the acetic acid group, and the orientation of the acetyl group. The presence of intramolecular hydrogen bonding between the carboxylic acid proton and the ether oxygen or the acetyl oxygen can also influence the conformational preference.

Electronic Structure Analysis (HOMO-LUMO Energies, Energy Band Gap)

The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a significant role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is an important indicator of the molecule's chemical stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more reactive. wuxibiology.com

For phenoxyacetic acid derivatives, DFT calculations can provide precise values for the HOMO and LUMO energies. researchgate.net The distribution of these orbitals can also be visualized to identify the regions of the molecule that are most likely to be involved in electron donation and acceptance. In this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxy group, while the LUMO is likely to be distributed over the acetyl and carboxylic acid moieties, which are electron-withdrawing.

A hypothetical representation of these energies based on similar compounds is presented in the table below.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Note: These values are illustrative and based on typical ranges for similar organic molecules. Actual values for this compound would require specific DFT calculations.

Vibrational Frequency Calculations and Theoretical Spectroscopic Correlation

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a key experimental technique for identifying functional groups and determining the structure of a molecule. DFT calculations can be used to compute the vibrational frequencies and their corresponding intensities, providing a theoretical vibrational spectrum that can be compared with experimental data. technologynetworks.com This comparison helps in the assignment of the observed spectral bands to specific vibrational modes of the molecule.

For this compound, the calculated vibrational spectrum would show characteristic frequencies for the various functional groups present. Key vibrational modes would include:

O-H stretching of the carboxylic acid group.

C=O stretching of both the acetyl and carboxylic acid groups.

C-O stretching of the ether linkage and the carboxylic acid.

C-H stretching of the aromatic ring and the methyl group.

Various bending and rocking motions of the molecular skeleton.

Studies on analogous compounds like 4-acetyl-phenoxyacetic acid have shown that theoretically predicted wavenumbers, when appropriately scaled, are in close agreement with experimental FT-IR and FT-Raman spectra. researchgate.net

Below is a table of expected characteristic vibrational frequencies for this compound based on known data for similar functional groups.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| O-H stretch (Carboxylic acid) | 3300 - 2500 (broad) |

| C-H stretch (Aromatic) | 3100 - 3000 |

| C-H stretch (Aliphatic) | 3000 - 2850 |

| C=O stretch (Acetyl) | 1700 - 1680 |

| C=O stretch (Carboxylic acid) | 1725 - 1700 |

| C-O stretch (Ether) | 1275 - 1200 |

| C-O stretch (Carboxylic acid) | 1320 - 1210 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. rsc.org The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents regions of neutral potential.

For this compound, the MEP surface would show a region of high negative potential around the oxygen atoms of the acetyl and carboxylic acid groups, making them likely sites for interaction with electrophiles or for hydrogen bonding. researchgate.net The hydrogen atom of the carboxylic acid group would be a region of high positive potential, indicating its acidic nature. The aromatic ring would exhibit a more complex potential distribution due to the influence of the various substituents.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular and intermolecular bonding and interactions among bonds. materialsciencejournal.org It provides a detailed picture of the delocalization of electron density, which is crucial for understanding the stability of the molecule arising from hyperconjugative interactions and charge delocalization. researchgate.net

In the context of this compound, NBO analysis can be used to investigate the interactions between the lone pairs of electrons on the oxygen atoms and the antibonding orbitals of adjacent bonds. For instance, the interaction between the lone pair of the ether oxygen and the π* antibonding orbital of the aromatic ring would indicate the extent of electron delocalization. Similarly, interactions involving the acetyl and carboxylic acid groups can be quantified to understand their electronic effects on the rest of the molecule. This analysis can also provide insights into the nature and strength of any intramolecular hydrogen bonds.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While DFT calculations provide valuable information about the static properties of a molecule at its minimum energy state, Molecular Dynamics (MD) simulations can be used to explore its dynamic behavior and conformational flexibility over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles evolve.

For this compound, MD simulations can be performed in a simulated solvent environment (e.g., water or an organic solvent) to explore its conformational space. researchgate.net This would involve starting with the optimized geometry from DFT calculations and then simulating its motion at a given temperature and pressure. The simulation would reveal the different conformations that the molecule can adopt in solution and the timescales of transitions between them. This is particularly useful for understanding the flexibility of the acetic acid side chain and the acetyl group. The results of MD simulations can provide insights into how the molecule might interact with biological targets, as its conformational flexibility can play a key role in binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of novel compounds and in understanding the molecular features that govern their biological effects.

The foundation of any QSAR model lies in the numerical representation of molecular structures through molecular descriptors. These descriptors quantify various aspects of a molecule's topology, geometry, and electronic properties. For this compound, a range of descriptors can be computationally derived to characterize its structure.

These descriptors are typically calculated using specialized software that takes the 2D or 3D structure of the molecule as input. The calculated values serve as the independent variables in the development of QSAR models.

Table 1: Representative Molecular Descriptors for this compound

| Descriptor Type | Descriptor Name | Description |

|---|---|---|

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Number of Rotatable Bonds (NRB) | The count of bonds that allow free rotation around them. | |

| Topological | Topological Polar Surface Area (TPSA) | The sum of the surfaces of polar atoms in a molecule. |

| Electronic | Dipole Moment | A measure of the separation of positive and negative charges in a molecule. |

| Quantum-Chemical | Highest Occupied Molecular Orbital (HOMO) Energy | The energy of the outermost electron-containing orbital. |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | The energy of the lowest energy orbital that is empty of electrons. |

| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | A measure of the lipophilicity of a compound. |

In studies of phenoxyacetic acid derivatives, descriptors such as lipophilicity (LogP), polarizability, and the number of hydrogen bond donors and acceptors have been shown to be important in determining their biological efficacy. mdpi.com

Once a set of molecular descriptors has been calculated for a series of phenoxyacetic acid derivatives, including this compound, statistical methods are employed to develop predictive models. These models can forecast various endpoints, such as chemical reactivity, binding affinity to a biological target, or other measures of biological activity.

The development of a predictive QSAR model generally follows these steps:

Data Set Preparation : A dataset of phenoxyacetic acid derivatives with known biological activities is compiled. This dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive power.

Descriptor Selection : From the large pool of calculated descriptors, a subset that is most relevant to the biological activity is selected. This is often achieved using techniques like genetic algorithms or stepwise multiple linear regression.

Model Building : A mathematical model is constructed using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF). For instance, a 3D-QSAR study on 2,4-disubstituted-phenoxy acetic acid derivatives as CRTh2 receptor antagonists utilized the k-nearest neighbor (kNN-MFA) approach to generate predictive models. chalcogen.ro

Model Validation : The predictive ability of the model is rigorously assessed using both internal and external validation techniques. A robust and predictive QSAR model can then be used to estimate the chemical reactivity and interaction potentials of new compounds like this compound.

For phenoxyacetic acid derivatives, QSAR models have been developed to predict properties such as their herbicidal activity and their potential to cause hemolysis. mdpi.com These models often reveal that hydrophobic, steric, and electronic effects are key determinants of the compounds' cytotoxicity. ijsmr.in

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a protein.

The prediction of how this compound binds to a protein active site is crucial for understanding its potential mechanism of action, particularly in the context of enzyme inhibition. The process involves:

Preparation of the Protein and Ligand Structures : The three-dimensional structures of the target protein and this compound are prepared. This may involve adding hydrogen atoms, assigning charges, and defining the binding site on the protein.

Docking Simulation : A docking algorithm samples a large number of possible conformations and orientations of the ligand within the protein's active site.

Scoring and Analysis : The different binding poses are evaluated using a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to understand the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For example, derivatives of phenoxyacetic acid have been investigated as selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme. mdpi.comnih.gov Molecular docking studies of these compounds within the COX-2 active site can reveal the specific amino acid residues involved in binding and explain their inhibitory activity. nih.gov Similarly, phenoxyacetic acid derivatives have been identified as agonists for the free fatty acid receptor 1 (FFA1), and molecular docking can elucidate their binding mode within the receptor. nih.gov

Table 2: Potential Protein Targets and Key Interacting Residues for this compound based on studies of related compounds

| Protein Target | Potential Key Interacting Residues | Type of Interaction |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | Arg120, Tyr355, Ser530 | Hydrogen bonding, hydrophobic interactions |

Pharmacophore mapping is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model can be used as a template for designing new molecules with improved activity.

The process of pharmacophore mapping for this compound would involve:

Feature Identification : Identifying the key chemical features in the molecule, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

Conformational Analysis : Generating a set of low-energy conformations of the molecule to represent its flexibility.

Pharmacophore Model Generation : Aligning the conformations of one or more active molecules to identify the common spatial arrangement of the essential features. This can be done based on the ligand's structure alone (ligand-based) or its interaction with the target protein (structure-based). babrone.edu.innih.gov

Once a pharmacophore model is developed based on the structural features of this compound, it can be used as a 3D query to search chemical databases for other molecules that match the pharmacophore. babrone.edu.in This approach facilitates the discovery of structurally diverse compounds with the potential for similar biological activity. Furthermore, the pharmacophore model can guide the de novo design of entirely new chemical entities by providing a blueprint of the necessary features for activity. babrone.edu.in Studies on phenoxyacetic acid derivatives have utilized pharmacophore models to identify new agonists for GPR40. researchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,4-disubstituted-phenoxy acetic acid |

| Cyclooxygenase-2 (COX-2) |

| Free Fatty Acid Receptor 1 (FFA1) |

| GPR40 |

Applications in Chemical Sciences and Material Design

Role as a Versatile Chemical Building Block in Advanced Organic Synthesis

2-(2-Acetyl-4-methylphenoxy)acetic acid serves as a highly adaptable building block in organic synthesis, offering multiple reactive sites for the construction of more complex molecules. The presence of the carboxylic acid, the acetyl group, and the aromatic ring allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of diverse organic compounds, including heterocyclic systems.

The carboxylic acid moiety can be readily converted into esters, amides, or acid halides, providing a gateway to a wide array of derivatives. For instance, the reaction of the carboxylic acid with amines can lead to the formation of corresponding amides, a common structural motif in many biologically active molecules. Similarly, esterification can be employed to modify the compound's solubility or to introduce other functional groups.

The acetyl group, a ketone, is another key functional handle. It can undergo a range of reactions typical of ketones, such as reduction to a secondary alcohol, conversion to an oxime, or participation in condensation reactions. For example, the acetyl group can react with hydrazines to form hydrazones, which are important intermediates in the synthesis of various nitrogen-containing heterocycles like pyrazoles. niscpr.res.in A notable application is the synthesis of chalcones through condensation with aromatic aldehydes, which can then be used to construct pyrazoline derivatives. niscpr.res.in

The aromatic ring itself can be subject to electrophilic substitution reactions, although the existing substituents will direct the position of new incoming groups. The phenoxyacetic acid backbone is a common feature in various synthetic targets, and the specific substitution pattern of this compound provides a unique starting point for creating targeted molecular architectures. jetir.orgnih.gov The synthesis of various phenoxyacetic acid derivatives for different applications highlights the versatility of this class of compounds as building blocks. jetir.org

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Products |

| Carboxylic Acid | Esterification | Esters |

| Amidation | Amides | |

| Reduction | Primary Alcohols | |

| Acetyl Group | Reduction | Secondary Alcohols |

| Condensation | Hydrazones, Chalcones | |

| Oxidation (e.g., Baeyer-Villiger) | Esters | |

| Aromatic Ring | Electrophilic Substitution | Halogenated or nitrated derivatives |

Ligand Design in Coordination Chemistry and Metal Complexation

The structure of this compound makes it an interesting candidate for ligand design in coordination chemistry. The carboxylic acid group can be deprotonated to form a carboxylate, which is an excellent coordinating group for a wide variety of metal ions. nih.gov The presence of the ether oxygen and the acetyl oxygen provides additional potential coordination sites, allowing the molecule to act as a multidentate ligand.

The coordination behavior of carboxylate ligands is diverse; they can bind to metal centers in a monodentate, bidentate (chelating or bridging), or even more complex fashion. nih.gov The specific coordination mode will depend on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands. The formation of metal complexes can lead to the creation of discrete coordination compounds or extended structures like coordination polymers.

The acetyl and methyl groups on the phenyl ring can influence the properties of the resulting metal complexes. The methyl group can have a modest electronic effect and can influence the steric environment around the coordination site. The acetyl group, with its carbonyl oxygen, can potentially participate in coordination, leading to the formation of chelate rings which enhance the stability of the metal complex. The electronic properties of the aromatic ring, modified by the acetyl and methyl substituents, can also tune the ligand field strength and the redox properties of the metal center. While specific studies on the metal complexes of this compound are not extensively documented, the principles of ligand design based on related phenoxyacetic acid derivatives are well-established. ekb.egekb.eg

Fundamental Studies of Intermolecular Interactions and Self-Assembly in Materials Science

The study of intermolecular interactions is crucial for understanding and designing new materials with desired properties. This compound possesses functional groups that can participate in a variety of non-covalent interactions, making it a model compound for investigating self-assembly and crystal engineering.

The most prominent interaction is the hydrogen bonding capability of the carboxylic acid group. Carboxylic acids are well-known to form strong hydrogen-bonded dimers, both in the solid state and in non-polar solvents. researchgate.netresearchgate.net This robust supramolecular synthon can be utilized to create predictable one-dimensional chains or more complex networks. The crystal structure of the related compound, (2-Methylphenoxy)acetic acid, reveals the formation of centrosymmetric dimers through O-H···O hydrogen bonds between the carboxylic acid groups. researchgate.netresearchgate.net It is highly probable that this compound would exhibit similar dimeric structures.

Table 2: Crystallographic Data for the related compound (2-Methylphenoxy)acetic acid researchgate.net

| Parameter | Value |

| Formula | C₉H₁₀O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.1062 (5) |

| b (Å) | 22.352 (2) |

| c (Å) | 7.4014 (9) |

| β (°) | 108.235 (5) |

This data for a related compound provides insight into the likely crystal packing of this compound.

Exploration of Molecular Recognition Principles based on Chemical Structure

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. The design of synthetic receptors for the selective recognition of guest molecules is a major focus of supramolecular chemistry. The chemical structure of this compound provides a framework for exploring molecular recognition principles.

Future Research Directions and Unexplored Avenues for 2 2 Acetyl 4 Methylphenoxy Acetic Acid

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of aryloxyacetic acids often involves multi-step processes that may utilize harsh reagents and organic solvents, leading to low yields and significant environmental impact. niscpr.res.in Future research should prioritize the development of green and economically viable synthetic strategies for 2-(2-Acetyl-4-methylphenoxy)acetic acid.

Key areas of focus include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and increased product purity. niscpr.res.in Investigating one-pot syntheses under microwave conditions, potentially using only water as a solvent, could offer a significantly more sustainable route. niscpr.res.intandfonline.com

Phase-Transfer Catalysis (PTC): The use of phase-transfer catalysts can accelerate heterogeneous reactions under mild conditions, simplifying experimental procedures and utilizing inexpensive, environmentally benign reagents. niscpr.res.in A combination of microwave technology and PTC could prove highly effective for the synthesis of this compound. niscpr.res.in

Biocatalysis: Employing enzymes as catalysts offers a highly selective and environmentally friendly alternative to traditional chemical methods. acs.org Research into enzymes like hydrolases or oxidases could uncover biocatalytic pathways to shorten the synthetic route to the target molecule or its precursors, operating under mild conditions and reducing waste. acs.org

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, consistency, and scalability. Developing a flow-based synthesis would represent a significant advancement for the efficient production of this compound.

Table 1: Comparison of Potential Sustainable Synthetic Methods

| Synthetic Method | Key Advantages | Research Objective for this compound |

|---|---|---|

| Microwave-Assisted Synthesis | Rapid reaction times, high yields, potential for solvent-free reactions. niscpr.res.intandfonline.com | Develop a one-pot, water-based synthesis protocol. |

| Phase-Transfer Catalysis | Mild conditions, use of inexpensive and green reagents, suitable for heterogeneous reactions. niscpr.res.in | Optimize catalyst and solvent system to maximize yield and minimize reaction time. |

| Biocatalysis | High selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions, reduced environmental impact. acs.org | Screen for enzymes capable of catalyzing key bond-forming steps in the synthesis. |

| Flow Chemistry | Improved safety, scalability, and process control; high reproducibility. pharmafeatures.com | Design and optimize a continuous manufacturing process for high-purity product. |

Advanced Time-Resolved Spectroscopic Investigations of Reaction Intermediates

A deep understanding of a chemical reaction requires direct observation of the transient species and intermediates that govern the transformation. Advanced time-resolved spectroscopic techniques can provide unprecedented insight into the reaction mechanism for the synthesis of this compound.

Future investigations could employ:

Transient Absorption Spectroscopy: Techniques such as femtosecond (fs-TA) and nanosecond transient absorption (ns-TA) spectroscopy can detect short-lived intermediates formed during a reaction. ntu.edu.sg This would be invaluable for studying potential photochemical synthesis routes or degradation pathways, allowing for the direct characterization of excited states and radical intermediates. ntu.edu.sg

Time-Resolved Infrared (TRIR) Spectroscopy: TRIR spectroscopy can track changes in the vibrational modes of molecules on timescales from picoseconds to microseconds and beyond. nih.govuni-bonn.de This would allow researchers to follow the formation and decay of specific functional groups in reaction intermediates, such as the carbonyl groups in the acetyl and carboxylic acid moieties, providing a detailed mechanistic picture of bond formation and cleavage. nih.gov

By applying these techniques, researchers can construct a precise, step-by-step model of the reaction pathway, identify rate-limiting steps, and uncover unexpected side reactions. This knowledge is crucial for optimizing reaction conditions to favor the desired product and minimize impurities.

Table 2: Applicable Time-Resolved Spectroscopic Techniques

| Technique | Timescale | Information Gained | Potential Application |

|---|---|---|---|

| Femtosecond Transient Absorption (fs-TA) | Femtoseconds to Picoseconds | Characterization of initial excited states and ultrafast processes. ntu.edu.sg | Studying primary photochemical events if a light-induced synthesis is developed. |

| Nanosecond Transient Absorption (ns-TA) | Nanoseconds to Milliseconds | Detection of longer-lived intermediates like radicals and triplet states. ntu.edu.sg | Monitoring intermediates in catalytic cycles or multi-step thermal reactions. |

| Time-Resolved Infrared (TRIR) Spectroscopy | Picoseconds to Milliseconds | Structural information on intermediates, tracking specific bond changes. nih.gov | Elucidating the mechanism of C-O ether bond formation or modifications to the acetyl group. |

Integration of Machine Learning in Predictive Chemical Design and Synthesis Optimization

Unexplored avenues include:

Reaction Optimization: ML algorithms, particularly Bayesian optimization, can efficiently explore vast parameter spaces (e.g., temperature, concentration, catalyst loading) to identify the optimal conditions for maximizing yield and minimizing byproducts. pharmafeatures.comnih.gov This data-driven approach can significantly reduce the number of experiments required compared to traditional one-factor-at-a-time methods. nih.gov

Predictive Synthesis Planning: Computer-Aided Synthesis Planning (CASP) tools can propose novel and efficient synthetic routes. nih.gov By training these models on vast reaction databases, they can suggest pathways to this compound that a human chemist might overlook, potentially identifying more sustainable or cost-effective options. beilstein-journals.org

De Novo Molecular Design: Generative AI models can design novel derivatives of this compound with specific, user-defined properties. novalix.com For instance, researchers could aim to design analogs with enhanced biological activity or improved physicochemical properties by incorporating multi-parameter optimization (MPO) algorithms. novalix.com

The integration of ML with automated synthesis platforms could ultimately lead to "self-driving laboratories" capable of designing, executing, and optimizing the synthesis of target molecules with minimal human intervention. beilstein-journals.org

Table 3: Machine Learning Applications in Chemical Research

| ML Application | Objective | Expected Outcome for this compound |

|---|---|---|

| Reaction Optimization | Identify optimal reaction conditions (e.g., temperature, solvent, catalyst) for a given synthesis. preprints.orgchemcopilot.com | Increased yield, higher purity, and reduced production cost. |

| Predictive Synthesis Planning | Propose viable and efficient synthetic routes to a target molecule. nih.gov | Discovery of novel, more sustainable, or shorter synthetic pathways. |

| De Novo Design | Generate new molecular structures with desired properties. novalix.com | Creation of novel analogs with potentially enhanced catalytic or biological activity. |

Exploration of Novel Catalytic Applications Guided by Computational Insights

The distinct functional groups of this compound—a carboxylic acid, a phenoxy ether, and an aryl ketone—present an opportunity for its use as a ligand in catalysis or as an organocatalyst. Computational chemistry provides the tools to predict and guide the experimental exploration of these potential applications.

Future research should focus on:

Computational Screening: Using methods like Density Functional Theory (DFT), researchers can perform high-throughput computational screening to investigate the interaction of the molecule with various metal centers. chemrxiv.org This can predict its potential as a ligand for catalyzing specific organic transformations, such as cross-coupling or oxidation reactions.

Mechanistic Elucidation: For promising metal-ligand complexes or organocatalytic pathways, computational modeling can elucidate the complete catalytic cycle. nih.gov This includes identifying transition states, calculating activation energy barriers, and understanding the role of the catalyst in lowering the reaction energy, thereby providing a roadmap for experimental validation. nih.gov For example, modeling could explore the potential for the carboxylic acid group to participate in proton-coupled electron transfer or for the acetyl group to coordinate with a metal ion.

Rational Catalyst Design: Insights from computational studies can guide the rational design of derivatives of this compound to enhance catalytic activity. By understanding the structure-activity relationship at a molecular level, modifications can be made to the molecule's backbone to improve its efficacy, selectivity, and stability as a catalyst or ligand.

This synergy between computational prediction and experimental work can dramatically accelerate the discovery of novel catalytic functions for this compound, expanding its utility beyond its current applications.

Q & A

Q. Advanced: How can regioselectivity in the acetylation of 4-methylphenoxyacetic acid derivatives be optimized?

Methodological Answer : Regioselectivity is influenced by electronic and steric factors. For example:

- Electronic effects : Electron-donating groups (e.g., methyl) direct electrophiles to specific positions. In 2-(3-Bromo-4-methoxyphenyl)acetic acid, the methoxy group’s electron-donating nature stabilizes intermediates at the para position .

- Steric hindrance : Bulky substituents near reactive sites may reduce unwanted isomer formation.

- Catalytic optimization : Use Lewis acids (e.g., AlCl₃) to enhance electrophilic attack at the desired position.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Q. Methodological Answer :

- NMR :

- ¹H NMR : Identify aromatic protons (δ 6.5–8.0 ppm), acetyl methyl (δ 2.1–2.6 ppm), and carboxylic acid protons (δ 12–14 ppm, if not deuterated).

- ¹³C NMR : Confirm carbonyl carbons (e.g., acetyl at ~200 ppm, carboxylic acid at ~170 ppm).

- IR : Detect C=O stretches (1650–1750 cm⁻¹) and O–H (carboxylic acid, 2500–3300 cm⁻¹).

- MS : Validate molecular ion peaks and fragmentation patterns.

Q. Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides precise bond angles and torsion angles. For example:

- In 2-(3-Bromo-4-methoxyphenyl)acetic acid, SCXRD revealed a dihedral angle of 78.15° between the phenyl ring and acetic acid moiety, confirming steric distortion .

- Hydrogen bonding motifs (e.g., R₂²(8) dimers) can be identified to explain solid-state packing .

Basic: How do substituents influence the compound’s electronic properties?

Methodological Answer :

Substituents alter electron density via inductive or resonance effects:

- Acetyl group : Electron-withdrawing, reducing ring electron density and directing electrophiles to meta/para positions.

- Methyl group : Electron-donating, increasing reactivity at ortho/para positions.

- Phenoxy group : Stabilizes resonance structures, affecting acidity (pKa ~3–4 for the carboxylic acid).

Q. Advanced: How can computational modeling predict substituent effects on reactivity?

Methodological Answer :

- DFT calculations : Optimize geometries and calculate Fukui indices to identify electrophilic/nucleophilic sites.

- Molecular electrostatic potential (MEP) maps : Visualize electron-rich regions (e.g., phenoxy oxygen) for reaction planning .

Basic: What are the primary biological research applications of this compound?

Q. Methodological Answer :

Q. Advanced: How can contradictory bioactivity data be reconciled across studies?

Methodological Answer :

- Purity validation : Use HPLC/LC-MS to rule out impurities (e.g., unreacted starting materials).

- Assay standardization : Control variables like solvent (DMSO vs. aqueous buffers) and cell line selection.

- Metabolite profiling : Identify degradation products that may interfere with activity measurements .

Basic: What safety protocols are essential when handling this compound?

Q. Methodological Answer :

Q. Advanced: How can thermal stability be assessed for safe storage?

Methodological Answer :

- DSC/TGA : Measure decomposition temperatures and exothermic peaks.

- Accelerated aging : Store samples at elevated temperatures (e.g., 40°C) and monitor degradation via FTIR/NMR .

Basic: What analytical challenges arise in quantifying this compound in mixtures?

Q. Methodological Answer :

Q. Advanced: How can NMR spectroscopy differentiate isomeric impurities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.